Manganese silicate

Description

Properties

IUPAC Name |

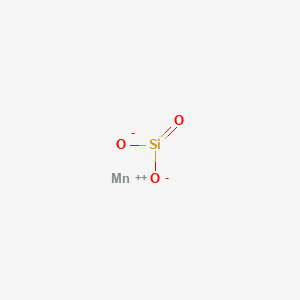

dioxido(oxo)silane;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTZLJPZXLHCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929107 | |

| Record name | Manganese(2+) oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.021 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7759-00-4, 13568-32-6 | |

| Record name | Manganese silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(2+) silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5ZUV8923 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Fabrication Methodologies for Manganese Silicates

Wet Chemical Synthesis Approaches

Wet chemical methods are solution-based processes that offer excellent control over the composition and structure of the resulting manganese silicate (B1173343) materials.

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been successfully employed to create various manganese oxide and silicate nanostructures. For instance, single-crystalline MnO2 nanowires have been synthesized using precursors like potassium permanganate (B83412) (KMnO4) and ammonium (B1175870) persulfate ((NH4)2S2O8) via a hydrothermal process. researchgate.net The key parameters influencing the final product in hydrothermal synthesis include the type of precursors, reaction temperature, time, and pH. nih.gov

In a specific application, layer-structured manganese oxide nanowires with a birnessite structure were synthesized through a facile hydrothermal method using sodium permanganate (NaMnO4) and ethanol (B145695) (CH3CH2OH) as precursors in a concentrated sodium hydroxide (B78521) (NaOH) solution. nih.gov Research has also demonstrated the synthesis of α-MnO2 and β-MnO2 single crystal nanowires by the hydrothermal treatment of γ-MnO2 at different temperatures without the need for catalysts or templates. nih.gov Furthermore, manganese (III) oxide (Mn2O3) nanowires have been produced by the hydrothermal treatment of commercial Mn2O3 crystals at 160°C for 24 hours in the presence of ammonia (B1221849). scientific.net

Co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing manganese silicates. This technique involves the simultaneous precipitation of manganese and silicon species from a solution. For example, iron-manganese silicate (IMS) has been synthesized using a chemical co-precipitation method. nih.gov Another study applied a simple co-precipitation and phase invasion technique to prepare an amorphous manganese silicate-loaded polyvinylidene fluoride (B91410) (PVDF) membrane. rsc.orgrsc.org This method has been noted for its ability to produce materials with high selectivity for certain ions. rsc.org

In a variation of this method, an impregnation-co-precipitation technique was developed to synthesize manganese-doped zinc silicate luminescent materials. This approach demonstrated higher luminescence compared to traditional co-precipitation methods. researchgate.net The process involved precipitating zinc silicate, followed by impregnation with a manganese salt solution. researchgate.net Optimal conditions for synthesizing Zn1.97Mn0.03SiO4 with a rhombic structure involved using a 1M concentration of zinc acetate (B1210297), an aging time of 20 minutes for the precipitate, followed by drying and heating at 900°C for 45 minutes. researchgate.net

| Method | Precursors | Key Findings | Reference |

| Chemical Co-precipitation | Not specified | Synthesis of iron-manganese silicate (IMS). | nih.gov |

| Co-precipitation and Phase Invasion | Not specified | Preparation of amorphous this compound-loaded PVDF membrane. | rsc.orgrsc.org |

| Impregnation-Co-precipitation | Zinc Acetate, Manganese Salt | Higher luminescence in Mn-doped zinc silicate compared to traditional methods. | researchgate.net |

The sol-gel method is a low-temperature technique that allows for the fabrication of materials with high purity and homogeneity. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This process has been utilized to create various this compound-based materials. For instance, manganese-activated zinc silicate phosphors have been successfully synthesized via the sol-gel method, resulting in a rhombohedral structure of Zn2SiO4 that emits green light. researchgate.netjca.edu.vn The luminescence intensity was found to be optimal at a 1 mol% manganese doping concentration and a calcination temperature of 1100°C. researchgate.net

In another application, magnesium this compound (Mg1.03Mn0.97SiO4) was prepared by a sol-gel method for potential use in rechargeable magnesium batteries. capes.gov.brosti.gov The crystalline phase was achieved after heating the gel to 900°C. capes.gov.brosti.gov A low-cost sol-gel route followed by a solid-state reaction has also been used to synthesize highly crystalline, bi-functional manganese-doped zinc silicate nanostructures. mdpi.com The process involved dissolving zinc chloride and manganese acetate in a water-ethanol solution, followed by the addition of tetraethyl orthosilicate (B98303) (TEOS) and subsequent annealing. mdpi.com

| Material | Precursors | Key Processing Steps | Resulting Structure | Reference |

| Mn-activated Zinc Silicate | Zinc source, Manganese source, Silicon alkoxide | Gel formation, Calcination at 1100°C | Rhombohedral Zn2SiO4 | researchgate.net |

| Magnesium this compound | Magnesium source, Manganese source, Silicon alkoxide | Gel formation, Heating to 900°C | Crystalline Mg1.03Mn0.97SiO4 | capes.gov.brosti.gov |

| Mn-doped Zinc Silicate | Zinc Chloride, Manganese Acetate, TEOS | Sol formation, Thermal annealing | Rhombohedral nanostructures | mdpi.com |

Two-step synthesis methods have been developed to create mesoporous manganese silicates with controlled pore structures. One such material, denoted as MnKIL-1, was prepared using a two-step process that involved a solvothermal treatment in ethanol in the second step. chem-soc.siresearchgate.netchem-soc.si This resulted in a disordered mesoporous silicate structure with large pore openings of 16 nm and a high surface area of 591 m²/g. chem-soc.sichem-soc.si The synthesis involved using manganese acetate tetrahydrate, tetraethyl orthosilicate (TEOS), triethanolamine, and tetraethylammonium (B1195904) hydroxide. chem-soc.si

Another two-step method has been used to immobilize manganese and lanthanide salts in mesoporous silica (B1680970) nanoparticles (MSNs). rsc.org This process first involved functionalizing the MSNs with choline (B1196258) derivative cations, followed by the incorporation of the metal salts. rsc.org

Surfactant-free synthesis offers a greener and more cost-effective route to producing nanomaterials by avoiding the use of structure-directing agents that often require removal through calcination. A notable example is the surfactant-free synthesis of the mesoporous this compound MnKIL-1. chem-soc.si This method is considered environmentally friendly and cost-effective. chem-soc.si

The development of surfactant-free protocols is a significant area of research. For instance, green synthesis of mesoporous silica has been achieved using sodium silicate as a precursor, with the addition of metal salts like sodium chloride to tailor moisture adsorption capacity. rsc.org While not directly involving this compound, these methods highlight the trend towards more sustainable synthesis protocols that could be adapted. Surfactant-free strategies are being explored for a variety of metal and metal oxide nanoparticles, emphasizing the move away from surfactants to avoid contamination and simplify processing. acs.orgrsc.org

Two-Step Synthesis Strategies for Mesoporous Structures

Advanced Thin Film Deposition Techniques

Thin film deposition is crucial for integrating this compound materials into microelectronic devices. These techniques create thin, uniform layers on a substrate.

Chemical Vapor Deposition (CVD) is a prominent technique where a substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Highly conformal and amorphous this compound (MnSixOy) layers have been formed using CVD with a manganese amidinate precursor that reacts with the surfaces of insulators. harvard.edu Studies using methylcyclopentadienyl-manganese(I) tricarbonyl (MeCpMn(CO)3) as a precursor have shown that a this compound layer grows first at the SiO2/Si(100) interface at temperatures between approximately 550 and 750 K. escholarship.org

Atomic Layer Deposition (ALD) is a subclass of CVD that allows for the deposition of thin films with atomic-level precision. The surface chemistry of ALD for Mn-containing thin films has been investigated using MeCpMn(CO)3 with different co-reactants. researchgate.net When using an oxidizing co-reactant like N2O, an initial mixture of MnOx + SiO2 is converted into a this compound top layer. researchgate.net

Solution Layer Deposition (SLD) is a liquid-based route to produce thin and conformal amorphous manganese oxide layers on a silicon substrate, which can then be transformed into a this compound layer. researchgate.net This method avoids carbon incorporation into the functional layers and operates through the decoordination of ligands from a metal-organic complex in mild conditions. researchgate.net

Other advanced thin film deposition methods include Physical Vapor Deposition (PVD) techniques like magnetron sputtering (both DC and RF) and ion beam deposition, which are suitable for depositing a wide range of materials, including metals and insulators. inesc-mn.pt

| Technique | Precursor/Method | Key Features | Reference |

| Chemical Vapor Deposition (CVD) | Manganese amidinate or MeCpMn(CO)3 | Forms conformal, amorphous MnSixOy layers. | harvard.eduescholarship.org |

| Atomic Layer Deposition (ALD) | MeCpMn(CO)3 with N2O co-reactant | Precise, atomic-level control; converts MnOx + SiO2 to Mn silicate. | researchgate.net |

| Solution Layer Deposition (SLD) | Metal-organic complex in solution | Liquid route, avoids carbon incorporation, forms amorphous layers. | researchgate.net |

| Physical Vapor Deposition (PVD) | Sputtering from a target | Versatile for various materials, including metals and dielectrics. | inesc-mn.pt |

Atomic Layer Deposition (ALD) of this compound Films

Atomic Layer Deposition (ALD) is a technique that produces exceptionally uniform and conformal thin films by exposing a substrate to sequential, self-limiting chemical reactions. acs.org This method offers significant control over film thickness and chemical composition at the atomic level. acs.org In the context of microelectronics, ALD has been employed to create this compound films as thin as 2 nanometers to act as diffusion barriers for copper interconnects. acs.org

A typical ALD process for this compound involves the sequential reaction between a manganese-containing precursor and a silicon-containing precursor. acs.org For instance, researchers have developed a process using a manganese amidinate compound and a silanol (B1196071) precursor that contains tert-butoxy (B1229062) groups or other organic ligands. acs.org The growth of these films can also be achieved using fully or partially oxidized manganese films, which are then converted to this compound through thermal annealing. aip.org The use of ALD is particularly advantageous as it is well-suited for the conformal deposition of metal oxide species that can be subsequently transformed into the desired silicate structure. aip.org

The reaction chemistry can be tuned by the choice of co-reactant. For example, using nitrous oxide (N₂O) as an oxidizing agent can facilitate the conversion of a manganese oxide and silicon dioxide mixture into a this compound top layer. researchgate.net This precision makes ALD a superior method for applications demanding high uniformity and control over the material's properties. acs.org

Thermal Vapor Deposition and Microwave Reaction Approaches

A novel, two-step approach combining thermal vapor deposition with a subsequent microwave reaction has been developed to prepare this compound-based film materials. rsc.orgrsc.org This method is particularly noted for its ability to produce catalysts for the oxygen evolution reaction (OER) that can operate in near-neutral media. rsc.org

The process begins with the deposition of a silicate film onto a substrate, such as fluorine-doped tin oxide (FTO) glass, via thermal vapor deposition. rsc.org This is followed by a microwave-assisted reaction to convert the deposited film into this compound. rsc.orgrsc.org This combination of techniques allows for the creation of pristine this compound films that exhibit excellent intrinsic catalytic activity. rsc.org The methodology has also been successfully adapted to incorporate dopants, such as tungsten, to further enhance the material's stability and catalytic performance. rsc.orgrsc.org

Template-Assisted and Self-Assembly Syntheses

Template-assisted synthesis and self-assembly are powerful strategies for creating manganese silicates with complex, hierarchical architectures. These methods use pre-existing structures or molecules to direct the formation of the final material, allowing for precise control over morphology and porosity.

Surface-Catalyzed Dual Templating for Hollow Architectures

A sophisticated surface-catalyzed dual templating strategy has been developed to synthesize hollow this compound spheres with a unique "bubbles within a bubble" structure. acs.orgacs.orgwhut.edu.cn This process utilizes two types of templates simultaneously to create hierarchical hollow assemblages. acs.org

The synthesis involves the hydrothermal treatment of amorphous silica (SiO₂) spheres in the presence of a manganese salt, such as manganese acetate. acs.orgnih.gov In this system:

Hard Template: The amorphous SiO₂ spheres, typically around 200-270 nm in diameter, act as the primary, or "hard," template. The final hollow microsphere assembles on the surface of these beads. acs.orgnih.govroyalsocietypublishing.org

Soft Template: Gas bubbles, specifically carbon dioxide (CO₂), generated in situ serve as the secondary, or "soft," template. nih.govroyalsocietypublishing.org The Mn(II) species in the solution catalyze the decomposition of the carboxylate anions from the manganese acetate, which lowers the reaction's activation energy and produces CO₂ bubbles. nih.govroyalsocietypublishing.org

The this compound precipitates around these tiny CO₂ bubbles, forming nanobubbles with diameters between 7 and 9 nm. acs.orgnih.gov These nanobubbles then self-assemble on the surface of the larger silica sphere template, resulting in a hollow microsphere constructed from smaller hollow nanobubbles. acs.orgnih.gov This method can also be extended to create a wide variety of metal-doped this compound derivatives. acs.orgnih.gov

Utilisation of Natural Clay Minerals as Silicon Sources (e.g., Magadiite (B1252274), Vermiculite)

To create more cost-effective and sustainable synthesis routes, researchers have turned to naturally abundant clay minerals as the silicon source for producing manganese silicates, moving away from expensive precursors like tetraethyl orthosilicate (TEOS). acs.orgx-mol.net

Magadiite: The natural clay mineral magadiite has been successfully used as a silicon source to synthesize this compound nanosheets (MS NSs). acs.orgx-mol.net This simple route involves the conversion of magadiite, providing a platform for creating well-defined nanosheets with thicknesses of about 15 nm. acs.orgx-mol.net This approach not only demonstrates a viable synthesis pathway but also opens up potential applications for natural clay minerals in creating advanced electrode materials. acs.orgx-mol.net

Vermiculite (B1170534): Layered this compound (MnSiO₃) has been synthesized via a hydrothermal method using vermiculite, a layered silicate clay mineral. researchgate.netresearcher.life In this process, the silica within the vermiculite acts as both the silicon source and a lattice-matching matrix. researchgate.net This unique templating effect confines the epitaxial growth of MnSiO₃ in two dimensions, directly resulting in the formation of thin nanosheets. researchgate.net The use of vermiculite has also been explored for creating sorbents for water treatment, highlighting its versatility as a precursor material. jeeng.net

Table 1: Summary of Template-Assisted Synthesis Methods for Manganese Silicates

| Synthesis Method | Template / Silicon Source | Resulting Morphology | Key Dimensions / Properties | Source(s) |

|---|---|---|---|---|

| Surface-Catalyzed Dual Templating | Amorphous SiO₂ (Hard) & in situ CO₂ (Soft) | Hollow spheres made of nanobubbles ("bubble-in-bubble") | Microspheres: ~200-270 nm; Nanobubbles: 7-9 nm | acs.orgnih.govroyalsocietypublishing.org |

| Natural Clay Conversion | Magadiite | Nanosheets | ~15 nm thickness | acs.orgx-mol.net |

Modification and Doping Strategies in this compound Synthesis

The properties of manganese silicates can be precisely tuned by incorporating other elements, known as dopants, into their structure. This strategy is widely used to enhance catalytic activity, electrochemical performance, and stability.

Incorporation of Transition Metal Dopants (e.g., Iron, Cerium, Vanadium, Tungsten)

A variety of transition metals have been successfully incorporated into this compound structures using several synthesis techniques.

Iron (Fe): Iron-doped this compound can be prepared through methods like co-precipitation and hydrothermal synthesis. researchcommons.orgmdpi.comacs.org In one approach, iron-manganese silicate (IMS) was synthesized by the chemical coprecipitation of iron nitrate (B79036), manganese nitrate, and sodium silicate. mdpi.com Another method involves a hydrothermal process using silica colloidal spheres as a template to form FeMn(SiO₄) hollow nanospheres. acs.org Doping with iron has been shown to create materials with multivalent states (e.g., MnOₓ, FeOₓ) that can accelerate catalytic reactions. mdpi.com

Cerium (Ce): Cerium is another dopant that can be introduced during the synthesis of this compound. researchcommons.org It can be incorporated during the co-precipitation process by adding a cerium salt, such as ammonium cerium(IV) nitrate, to the manganese chloride and sodium silicate solution. researchcommons.org When doping during the dual-templating synthesis of hollow nanobubbles, cerium has been observed to sometimes form a separate cerium dioxide (CeO₂) phase within the final product. acs.org

Vanadium (V): Vanadium-doped this compound has been synthesized via direct precipitation by adding sodium vanadate (B1173111) to the reaction mixture. researchcommons.org The incorporation of vanadium has been found to influence the material's affinity for certain ions. researchcommons.org In related work on manganese oxides, vanadium has also been shown to act as a template agent, promoting the formation of 2D nanosheet structures. rsc.org

Table 2: Synthesis and Effects of Transition Metal Dopants in Manganese Silicates

| Dopant | Synthesis Method | Key Precursors | Primary Research Finding | Source(s) |

|---|---|---|---|---|

| Iron (Fe) | Co-precipitation / Hydrothermal | Mn(NO₃)₂, Fe(NO₃)₃, Na₂SiO₃ / FeSO₄, MnCl₂ | Creates multivalent species, enhancing catalytic activity. | mdpi.comacs.org |

| Cerium (Ce) | Co-precipitation | MnCl₂, Na₂SiO₃, (NH₄)₂Ce(NO₃)₆ | Can form a separate CeO₂ phase in some syntheses. | acs.orgresearchcommons.org |

| Vanadium (V) | Co-precipitation | MnCl₂, Na₂SiO₃, NaVO₃ | Modifies the material's ion-exchange affinity. | researchcommons.org |

| Tungsten (W) | Thermal Vapor Deposition & Microwave Reaction | Si, W, Mn source | Improves stability and apparent catalytic activity for OER by exposing more active sites. | rsc.orgrsc.orgmdpi.com |

Rare Earth Element Doping for Functional Enhancements

The incorporation of rare earth elements (REEs) into this compound materials has emerged as a significant strategy for enhancing their functional properties for a variety of applications. This doping process involves the introduction of REE ions into the this compound host lattice, leading to tailored electronic, optical, and magnetic characteristics.

Research has demonstrated that doping this compound with various rare earth elements can lead to the development of materials with novel functionalities. For instance, a surface-catalyzed dual templating strategy has been successfully employed to synthesize hollow spheres of this compound doped with a wide array of metals, including rare earth elements such as Yttrium (Y), Lanthanum (La), Cerium (Ce), Neodymium (Nd), Europium (Eu), Gadolinium (Gd), Erbium (Er), and Ytterbium (Yb). acs.org This method results in the formation of hollow nanospheres, which can further assemble into larger hollow structures, creating a unique "bubbles within a bubble" morphology. acs.org The doping process in this method is achieved by adding the respective rare earth metal salts to the reaction mixture containing manganese acetate. acs.org

The functional enhancements imparted by REE doping are diverse. In the context of thermocatalysis, doping manganese dioxide with cerium or samarium has been shown to significantly boost its catalytic activity for the degradation of formaldehyde (B43269). researchgate.net The introduction of these dopants increases the amount of lattice oxygen and the proportion of Mn⁴⁺ ions, which are crucial for the catalytic oxidation process. researchgate.net

Furthermore, the magnetic properties of manganese silicates can be precisely tuned through REE doping. Ternary compounds such as Lanthanum-Manganese-Silicate (LaMnSi), Gadolinium-Manganese-Silicate (GdMnSi), and Yttrium-Manganese-Silicate (YMnSi) exhibit distinct Curie temperatures, around which their magnetization changes sharply. idu.ac.id This makes them promising materials for applications in magnetic refrigeration and sensors. researchgate.netmdpi.com The local magnetic moments arising from the substituted rare earth elements can enhance the Seebeck coefficient, a key parameter in thermoelectric materials. usq.edu.au

The optical properties of materials can also be modified through REE doping. For example, doping with certain rare earth elements can induce luminescence, making the materials suitable for applications in phosphors and optical devices. idu.ac.idmdpi.com The specific energy levels of the REE ions allow for laser action when incorporated into a crystal host. idu.ac.id

The following table summarizes various rare earth elements used as dopants in manganese-based materials and the resulting functional enhancements:

| Dopant (REE) | Host Material | Synthesis/Doping Method | Functional Enhancement | Reference |

| Cerium (Ce) | Manganese Dioxide on Corrugated Silica Carrier | Deposition | Enhanced thermocatalytic activity for formaldehyde degradation. | researchgate.net |

| Samarium (Sm) | Manganese Dioxide on Corrugated Silica Carrier | Deposition | Enhanced thermocatalytic activity for formaldehyde degradation. | researchgate.net |

| Yttrium (Y), Lanthanum (La), Cerium (Ce), Neodymium (Nd), Europium (Eu), Gadolinium (Gd), Erbium (Er), Ytterbium (Yb) | This compound | Surface-catalyzed dual templating | Formation of hollow nanostructures with tunable properties. | acs.org |

| Lanthanum (La) | This compound | Not specified | Tailored magnetic properties (Curie temperature ~305 K). | idu.ac.id |

| Gadolinium (Gd) | This compound | Not specified | Tailored magnetic properties (Curie temperature ~295 K). | idu.ac.id |

| Yttrium (Y) | This compound | Not specified | Tailored magnetic properties (Curie temperature ~275 K). | idu.ac.id |

| Europium (Eu), Gadolinium (Gd), Erbium (Er), Thulium (Tm) | Germanium Telluride (GeTe) | Not specified | Enhanced thermoelectric performance (Seebeck coefficient). | usq.edu.au |

Mechanisms of Dopant Integration and Influence on Material Formation

The integration of rare earth element dopants into the this compound matrix and their subsequent influence on the material's formation are governed by several complex mechanisms. The method of synthesis plays a crucial role in how and where the dopant ions are incorporated.

During hydrothermal synthesis, the addition of rare earth oxides to the reaction mixture can lead to the formation of new functional materials. researchgate.net The thermal behavior of the mixture of precursors, including the transition metal carbonate and the rare earth oxide, dictates the final phase and properties of the doped material. researchgate.net In some cases, the rare earth ions can substitute the manganese ions in the crystal lattice. For example, in the synthesis of RE-MnO₂/CSC, a portion of the rare earth ions replaces manganese ions in the α-MnO₂ structure, while the remainder exists as separate oxides (e.g., cerium oxide or samarium oxide). researchgate.net This substitution can lead to changes in the valence state of manganese, which is a key factor in determining the material's electrical and magnetic properties. researchgate.net

The ionic radii of the dopant and the host cation are critical factors in the substitution process. For instance, in the doping of zinc silicate with manganese, the similar ionic radii of Zn²⁺ and Mn²⁺ facilitate the substitution of zinc ions with manganese ions, creating luminescent centers. mdpi.com Similarly, the substitution of rare earth elements at the Ge site in GeTe is influenced by the increasing atomic number of the REE, which affects the substitution limit. usq.edu.au

The presence of the dopant can also influence the morphology and crystal structure of the final material. In the synthesis of sheaf-like manganese-doped zinc silicate, the doping with Mn²⁺ ions leads to significant lattice distortion and the formation of structural defects, which in turn enhances the photoluminescence intensity. mdpi.com In the case of manganese-doped cobalt silicate, the manganese dopant facilitates the formation of hollow spheres assembled from nanosheets. researchgate.net

Furthermore, the dopant can influence the reaction pathways and the formation of intermediate phases. For example, in the formation of manganese-doped cement clinker, the addition of manganese influences the formation of the silicate phase. nih.gov The interaction between the dopant and the host material can also lead to the formation of new chemical environments, as observed by shifts in the binding energies in X-ray photoelectron spectroscopy (XPS) analysis. frontiersin.org

The following table outlines the mechanisms of dopant integration and their influence on the formation of manganese-based materials:

| Dopant | Host Material | Integration Mechanism | Influence on Material Formation | Reference |

| Cerium (Ce), Samarium (Sm) | Manganese Dioxide | Substitution of Mn ions in α-MnO₂ lattice and formation of separate RE oxides. | Increases lattice oxygen and Mn⁴⁺ amount, accelerating HCHO oxidation. | researchgate.net |

| Manganese (Mn) | Zinc Silicate | Substitution of Zn²⁺ ions. | Induces lattice distortion and structural defects, enhancing photoluminescence. | mdpi.com |

| Manganese (Mn) | Cobalt Silicate | Not specified | Facilitates the formation of hollow spheres assembled from nanosheets. | researchgate.net |

| Manganese (Mn) | Cement Clinker | Incorporation into the clinker matrix. | Influences the formation of the silicate phase and can cause a disordered crystal structure. | nih.gov |

| Rare Earth Elements | Transition Metal Pyrophosphates | Addition of RE oxides to the formation system. | Formation of new functional materials with altered thermal behavior and phase formation. | researchgate.net |

Structural and Spectroscopic Characterization Techniques in Manganese Silicate Research

Diffraction-Based Structural Analysis

Diffraction techniques are fundamental in determining the atomic arrangement within manganese silicate (B1173343) crystals. By analyzing how waves, such as X-rays or electrons, are scattered by the crystal lattice, researchers can deduce detailed structural information.

Powder X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases present in a manganese silicate sample and assessing its degree of crystallinity. ncl.ac.uk When a finely powdered sample is exposed to an X-ray beam, the crystalline domains diffract the X-rays at specific angles, producing a characteristic diffraction pattern. Each crystalline phase of this compound has a unique pattern, which acts as a fingerprint for identification. ncl.ac.uk

Researchers can identify various polymorphs of this compound, such as rhodonite (P1̅), pyroxmangite (P1̅), clinopyroxene (P2₁/c), and garnet, by comparing the experimental diffraction pattern to standard databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). ncl.ac.ukrsc.orggeoscienceworld.org For instance, a broad diffraction peak observed around 33° can correspond to the (224) crystal plane of MnSiO₃, indicating poor crystallization properties. rsc.org In contrast, highly crystalline materials produce sharp, well-defined peaks. mdpi.com The presence of multiple sets of peaks indicates a mixture of phases. researchgate.net For example, studies on manganese ore reduction have identified mixtures of MnO, MnSiO₃, and FeO after thermal processing. researchgate.net

The crystallinity of a material is also inferred from the XRD pattern. Amorphous materials, which lack long-range atomic order, produce broad, diffuse humps instead of sharp peaks. rsc.orggeoscienceworld.org This is particularly relevant in the study of synthesized manganese silicates, where the preparation method can significantly influence the final structure. For example, some manganese silicates become amorphous during decompression from high pressure or after electrochemical cycling. geoscienceworld.orgrsc.org

Table 1: Polymorphs of this compound (MnSiO₃) Identified by XRD This table is interactive. Click on headers to sort.

| Polymorph | Crystal System | Space Group | Typical Pressure/Temperature Conditions | Reference |

|---|---|---|---|---|

| Rhodonite | Triclinic | P1̅ | Ambient conditions | geoscienceworld.org |

| Pyroxmangite | Triclinic | P1̅ | High pressure (~4 GPa at 1273 K) | geoscienceworld.org |

| Clinopyroxene | Monoclinic | P2₁/c | High pressure (~8 GPa at 1273 K) | geoscienceworld.org |

| Garnet | Cubic | Ia3d | High pressure (~13 GPa at 1273 K) | geoscienceworld.org |

| Perovskite | Orthorhombic | Pbnm | High pressure (~20 GPa) and high temperature (~1200 K) | geoscienceworld.org |

For a more precise and unambiguous determination of a crystal structure, Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique. Unlike powder XRD, which averages information from countless crystallites, SCXRD uses a single, high-quality crystal. This allows for the collection of diffraction data in three dimensions, leading to a highly refined structural model. carleton.edu

The SCXRD process can determine the precise coordinates of each atom within the unit cell, as well as bond lengths, bond angles, and site occupancy factors. carleton.eduiucr.org This level of detail is crucial for understanding the subtle structural variations between different this compound polymorphs and for characterizing novel synthetic materials. geologyscience.ruresearchgate.net For example, a reinvestigation of the low-temperature polymorph of Li₂MnSiO₄ using SCXRD allowed for a more precise determination of the Li⁺ and Mn²⁺ cation distribution compared to previous powder XRD studies, confirming a perfectly site-ordered structure. iucr.org

The quality of an SCXRD structure refinement is assessed by agreement factors, such as R1 and wR2, which quantify the difference between the observed diffraction data and the data calculated from the structural model. carleton.edu Lower values indicate a better fit. The technique is so powerful that it has been used to study complex hydrous manganese silicates and even materials under extreme pressure and temperature conditions, providing fundamental data on their state and behavior in environments like the Earth's mantle. geologyscience.rugeoscienceworld.org

Table 2: Crystallographic Data for Dilithium Manganese(II) Silicate (βII-Li₂MnSiO₄) from SCXRD This table is interactive. Click on headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Formula | Li₂MnSiO₄ | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pmn2₁ | iucr.org |

| a (Å) | 6.3133 (16) | iucr.org |

| b (Å) | 5.3677 (14) | iucr.org |

| c (Å) | 4.9685 (12) | iucr.org |

| Volume (ų) | 168.37 (7) | iucr.org |

| Z (formula units/cell) | 2 | iucr.org |

| Temperature (K) | 295 | iucr.org |

| R-value (R_int_) | 0.019 | iucr.org |

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a powerful technique performed within a Transmission Electron Microscope (TEM) to obtain crystallographic information from micrometer- to nanometer-sized regions of a sample. geoscienceworld.org Instead of X-rays, a beam of high-energy electrons is used, which interacts more strongly with matter, making it ideal for analyzing very small crystals or crystalline domains.

SAED patterns provide a 2D map of the reciprocal lattice of the crystal. A pattern of sharp, ordered spots indicates a single-crystal region, while a series of rings is characteristic of a polycrystalline or nanocrystalline material. diva-portal.org A diffuse halo with no distinct rings or spots signifies an amorphous structure. rsc.orgrsc.org

This technique is invaluable for studying microstructural features. For example, SAED has been used to confirm the amorphous nature of this compound binding phases in membranes and to show that lithium this compound can lose crystallinity after electrochemical cycling. rsc.orgrsc.org It is also critical for identifying and characterizing defects, such as lamellar intergrowths of different pyroxenoid phases (e.g., pyroxmangite within rhodonite) or the epitaxial relationship between different minerals like braunite and bixbyite. geoscienceworld.orgarizona.edu By analyzing the geometry and spacing of the diffraction spots, the crystal structure and orientation of these minute features can be determined. geoscienceworld.orgarizona.edu

Table 3: Electron Diffraction Findings in this compound Research This table is interactive. Click on headers to sort.

| Sample | Observation | Interpretation | Reference |

|---|---|---|---|

| Amorphous this compound (MnSi) | No distinctive electron diffraction rings | Disordered amorphous structure | rsc.org |

| Rhodonite with defects | Spots from pyroxmangite lattice and streaking | Presence of pyroxmangite lamellae and disordered pyroxenoids | arizona.edu |

| Carbon-coated Na₂Mn₂Si₂O₇ | Numerous reciprocal lattice points | Polycrystalline material containing multiple monoclinic phases | diva-portal.org |

| Cycled mesoporous Li₂MnSiO₄ | Pattern consistent with an amorphous material | Loss of crystallinity during electrochemical cycling | rsc.org |

| Bixbyite with lamellae | Epitaxial intergrowth pattern | Presence of oriented braunite (this compound) lamellae | geoscienceworld.org |

Single-Crystal X-ray Diffraction (SCXRD) for Refined Structural Determination

Microscopic and Morphological Characterization

Transmission Electron Microscopy (TEM) offers unparalleled resolution for examining the internal structure of materials at the nanoscale. chem-soc.si A high-energy electron beam is transmitted through an ultra-thin sample, and the resulting image reveals details about the material's size, shape, and arrangement of atoms.

TEM is widely used to characterize synthetic this compound nanostructures, such as nanorods, nanosheets, and mesoporous frameworks. mdpi.comacs.org For example, studies have revealed nanorod-like morphologies for Mn-doped Zn₂SiO₄ and well-defined nanosheets with thicknesses around 15 nm for this compound converted from clay minerals. mdpi.comacs.org High-Resolution TEM (HRTEM) can even visualize the lattice fringes of a crystal, providing direct evidence of its crystalline nature and the spacing between atomic planes. mdpi.comdiva-portal.org

The technique is also exceptionally suited for studying crystallographic defects. TEM imaging has been instrumental in observing and characterizing lamellar defects, which are common in natural manganese silicates like rhodonite. arizona.edu These studies have revealed alternating lamellae of different chain-width periodicities, such as pyroxmangite (seven-tetrahedra wide) and other pyroxenoid structures within a rhodonite host. arizona.edu Similarly, TEM has confirmed the presence of lamellae of the this compound braunite running parallel to specific crystallographic planes within bixbyite crystals. geoscienceworld.org

Table 4: TEM Observations of this compound Nanostructures and Features This table is interactive. Click on headers to sort.

| Material System | Observed Feature | Dimensions/Details | Reference |

|---|---|---|---|

| Mn-doped Zn₂SiO₄ | Nanorod-like morphology | Length: ~620 nm, Width: ~300 nm | mdpi.com |

| This compound (from magadiite) | Nanosheets | Thickness: ~15 nm | acs.org |

| Mesoporous MnKIL-1 | Disordered porous structure | Pore openings: 16 nm | chem-soc.si |

| Rhodonite | Lamellar defects | Alternating pyroxmangite and other pyroxenoid lamellae | arizona.edu |

| Bixbyite host | Lamellar defects | Attributed to tetragonal this compound braunite | geoscienceworld.org |

| Carbon-coated Na₂Mn₂Si₂O₇ | Nanocrystals in carbon matrix | Distinct lattice fringes visible | diva-portal.org |

Scanning Electron Microscopy (SEM) is the workhorse for investigating the surface morphology and microstructure of materials. It scans a focused electron beam across a sample's surface, generating images that reveal information about topography, particle size, and shape distribution. acs.org

SEM analysis has been applied to a wide variety of this compound materials. In studies of synthetic manganese silicates, SEM images have shown sphere-like particles with rough surfaces, nanorod agglomerates, and the general features of larger agglomerates. chem-soc.siacs.orgacs.org For example, iron this compound nanoparticles synthesized for biomedical applications were observed as sphere-like particles with diameters around 80 nm. acs.org In another study, this compound nanosheets were seen to form from numerous smaller sheets. acs.org

The technique is also used to study the morphology of naturally occurring manganese silicates and products from high-temperature reactions. Chemical garden experiments mimicking biogenic structures have produced this compound filaments with features like hollow cross-sections, branching structures, and curvilinear shapes, all visualized with SEM. nih.gov In metallurgical studies, SEM is used to analyze the morphology of liquid silicate phases that form during the reduction of manganese ores. up.ac.za

Table 5: Morphological Features of Manganese Silicates Observed by SEM This table is interactive. Click on headers to sort.

| Sample Type | Observed Morphology | Typical Dimensions | Reference |

|---|---|---|---|

| Iron this compound Nanoparticles | Sphere-like particles with rough surfaces | ~80 nm diameter | acs.org |

| Mn-Silicalite-1 Zeolite | Particle size depends on framework metals | Varies | researchgate.net |

| This compound Nanosheets | Constructed from numerous nanosheets | - | acs.org |

| Silicate Chemical Gardens | Filaments, branching structures, globular growths | Filaments <10 µm diameter | nih.gov |

| Mesoporous MnKIL-1 | Agglomerates of smaller particles | - | chem-soc.si |

Transmission Electron Microscopy (TEM) for Nanostructure and Lamellae Analysis

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are indispensable for probing the vibrational and electronic states of this compound. Each method offers unique insights into the material's fundamental properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds within this compound. By analyzing the absorption of infrared radiation, characteristic vibrational modes of different functional groups can be determined.

In the analysis of this compound, specific peaks in the FTIR spectrum correspond to distinct molecular vibrations. For instance, a broad band observed around 3400-3452 cm⁻¹ is typically attributed to the O-H stretching vibrations of water molecules present on the sample's surface. aip.orgmdpi.comneptjournal.com Another peak, appearing near 1620-1690 cm⁻¹, is associated with the bending vibration of these adsorbed water molecules. aip.orgneptjournal.com

The core structure of this compound is revealed through peaks at lower wavenumbers. The stretching vibration of the Mn-O bond is often observed around 578 cm⁻¹. rsc.org The Si-O-Si bond, a key component of the silicate network, displays a characteristic anti-symmetric stretching vibrational mode near 1100 cm⁻¹. aip.org Additionally, a band at approximately 790 cm⁻¹ is attributed to the Si-O bond. mdpi.comneptjournal.com The interaction between the manganese and silicate components can also be observed, with some studies suggesting that a peak around 600 cm⁻¹ corresponds to the Fe-O stretching in an Fe-O-Si bond in iron-doped this compound systems. aip.org

The following table summarizes the typical FTIR absorption bands observed in this compound and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-3452 | O-H stretching (adsorbed water) |

| ~1620-1690 | O-H bending (adsorbed water) |

| ~1100 | Anti-symmetric stretching of Si-O-Si |

| ~980 | Si-O-Si stretching |

| ~790 | Si-O stretching |

| ~578 | Mn-O stretching |

This table is based on data from multiple research findings. aip.orgmdpi.comneptjournal.comrsc.org

Raman spectroscopy provides complementary information to FTIR, focusing on the lattice vibrations of the crystalline structure. This technique is particularly useful for phase identification and for understanding the local atomic coordination environments. rruff.info

The Raman spectrum of this compound exhibits several characteristic peaks. For tephroite (Mn₂SiO₄), a form of this compound, internal vibrations of the SiO₄ tetrahedra are observed at higher wavenumbers, typically between 800 and 1100 cm⁻¹. geoscienceworld.org The vibrations involving the manganese cations and the external SiO₄ modes occur at lower wavenumbers. geoscienceworld.org

The Raman spectra of manganese oxides, which can be present as separate phases or as components in this compound materials, are also well-characterized. These spectra typically show three main regions: skeletal vibrations (200-450 cm⁻¹), deformation modes of Mn-O-Mn chains (450-550 cm⁻¹), and stretching modes of the Mn-O bonds within the MnO₆ polyhedra (550-750 cm⁻¹). researchgate.net The position of certain Raman modes can also be correlated with the oxidation state of manganese. For example, in some manganese oxide minerals, the frequency of a Raman mode near 630 cm⁻¹ shows a linear relationship with the fraction of Mn³⁺ in the octahedral sites. rruff.inforesearchgate.netnsf.gov

The ability to distinguish between different phases and to probe the local structure makes Raman spectroscopy a valuable tool in the study of this compound, especially for identifying impurities or variations in the crystal structure. rruff.info

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is employed to investigate the electronic structure and determine the oxidation states of manganese within the silicate matrix. acs.orgdiscoveracs.org The technique measures the light that is diffusely scattered from the sample surface, providing information about electron transitions.

The UV-Vis spectra of manganese-containing materials can be complex due to the possibility of multiple oxidation states (e.g., Mn²⁺, Mn³⁺) coexisting. acs.org In some studies of manganese silicates, a band observed between 253 and 263 nm has been assigned to tetrahedrally coordinated Mn³⁺ within the silicate framework. acs.org The presence of different manganese oxides can also contribute to the UV-Vis spectrum, further complicating interpretation. acs.org

The electronic spectra obtained from UV-Vis DRS are sensitive to the local structure, oxidation state, and chemical environment of the manganese ions. acs.orgdiscoveracs.org This makes it a key technique for understanding the catalytic activity of this compound materials, as the electronic properties are closely linked to their reactive behavior. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the atoms on the surface of a material. researchgate.netcarleton.eduresearchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energy of the electrons can be determined, which is characteristic of each element and its chemical environment. aip.orgnies.go.jp

In the study of this compound, XPS is used to determine the relative abundance of manganese, silicon, and oxygen on the surface. rsc.org More importantly, it can distinguish between different oxidation states of manganese by analyzing the shifts in the binding energies of the Mn 2p core level peaks. carleton.edu For example, an increase in the binding energy is generally associated with a higher oxidation state. carleton.edu

The Si 2p spectrum can also provide valuable information. It can be deconvoluted into multiple peaks corresponding to different bonding environments, such as Si-O-Si and Si-O-M (where M can be Mn). rsc.org Changes in the relative areas of these peaks can indicate the formation of new bonds at the surface. rsc.org

The following table shows an example of how the surface composition of a this compound material can change upon interaction with other elements, as determined by XPS.

| Element | Initial Atomic % | Final Atomic % |

| Mn | 54.8 | - |

| Si | 12.9 | - |

| O | 31.9 | - |

Data from a study on amorphous this compound. rsc.org

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic environment of a specific element within a material. researchgate.netarxiv.org It is particularly useful for studying amorphous or highly disordered materials where long-range order is absent. arxiv.org XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). arxiv.org

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. geoscienceworld.orgcsic.es For manganese, the position of the absorption edge shifts to higher energies as the oxidation state increases. geoscienceworld.org By comparing the XANES spectra of a sample to those of well-characterized reference compounds, the average oxidation state of manganese can be quantified. geoscienceworld.org

The EXAFS region contains information about the distances, coordination numbers, and types of atoms in the immediate vicinity of the absorbing atom. researchgate.netresearchgate.net Analysis of the EXAFS data for this compound can reveal the average Mn-O bond distances and the number of oxygen atoms coordinating with the manganese. researchgate.net For example, in certain manganese-containing borosilicate glasses, EXAFS analysis has shown average Mn-O distances of approximately 2.07 Å and coordination numbers between 4.3 and 5.2, suggesting a mixture of 4- and 5-coordinated Mn²⁺ sites. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

Porosity and Surface Area Assessment

The porosity and surface area of this compound are critical properties, especially for applications in catalysis and adsorption, as they influence the accessibility of active sites. mdpi.com These characteristics are typically determined by gas sorption analysis, most commonly using the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution. mdpi.comneptjournal.com

Studies have reported a wide range of surface areas for this compound materials, depending on the synthesis method and resulting morphology. For instance, some amorphous manganese silicates have been found to possess a high specific surface area of 429.7 m²/g, with a significant number of mesoporous structures. rsc.org Other iron-manganese silicate composites have also exhibited large surface areas, such as 437 m²/g and 312 m²/g, with average pore diameters in the mesoporous range. mdpi.comneptjournal.com In contrast, natural todorokite-rich manganese oxides, a related material, have shown more moderate BET surface areas, ranging from 10.7 to 53.1 m²/g. uoa.gr

The type of isotherm obtained from nitrogen adsorption-desorption measurements can provide further insight into the pore structure. A type IV isotherm with a hysteresis loop, for example, is indicative of a mesoporous material. mdpi.com The pore size distribution can reveal whether the material is microporous, mesoporous, or macroporous. capes.gov.br

The table below presents a comparison of surface area and porosity data for different this compound and related materials.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Amorphous this compound | 429.7 | - | 4.8 |

| Iron-Manganese Silicate (IMS) | 437 | 0.49 | 30.79 |

| Iron-Manganese Silicate Polymer (IMSP) | 312 | 0.37 | - |

| Natural Todorokite-Rich Mn Oxides | 10.7 - 53.1 | - | 8.7 - 16.8 |

This table compiles data from various studies on this compound and related materials. mdpi.comneptjournal.comrsc.orguoa.gr

Nitrogen Adsorption/Desorption Isotherms for Mesoporous Properties

Nitrogen adsorption/desorption analysis is a fundamental technique for characterizing the porous nature of materials like this compound. The resulting isotherm provides quantitative information about the specific surface area, pore volume, and pore size distribution.

Mesoporous manganese silicates often exhibit a type IV isotherm according to the IUPAC classification, which is characteristic of mesoporous materials (pore sizes between 2 and 50 nm). ekb.egrsc.org This isotherm features a hysteresis loop, the shape of which can provide clues about the pore geometry. The initial part of the isotherm, at low relative pressures, is used to calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method. rsc.orgacs.org

Research on a novel mesoporous this compound, designated MnKIL-1, demonstrated a type IV isotherm with a significant increase in nitrogen adsorption at relative pressures between 0.75 and 0.95, indicative of capillary condensation within the mesopores. chem-soc.si The BET surface area for this material was determined to be a high 591 m²/g. chem-soc.si The pore size distribution, calculated using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm, showed a relatively broad distribution with a maximum at a pore width of 16 nm. acs.orgchem-soc.si

Prior to analysis, samples are typically outgassed under vacuum at elevated temperatures (e.g., 473 K for 2 hours) to remove adsorbed moisture and other contaminants from the surface. chem-soc.si The total pore volume is often estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., 0.98). chem-soc.si

Interactive Data Table: Textural Properties of Mesoporous this compound (MnKIL-1)

| Property | Value | Unit |

| BET Surface Area (SBET) | 591 | m²/g |

| Total Pore Volume (Vt) | 2.08 | cm³/g |

| Mesopore Volume (Vme) | 1.92 | cm³/g |

| Mesopore Diameter (wBJH) | 16.0 | nm |

Data sourced from a study on the synthesis and characterization of MnKIL-1. chem-soc.si

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of small particles in suspension or solution. measurlabs.comchemrxiv.org The method is suitable for particles ranging from sub-nanometers to several micrometers. measurlabs.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. analysis.rs Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. analysis.rs

In the context of this compound research, DLS is employed to characterize the size of nanoparticles, colloids, and other particulate forms of the compound. For instance, studies on mesoporous silica (B1680970) nanoparticles functionalized with manganese have utilized DLS to assess their colloidal stability and particle size. uevora.pt It is important to note that DLS provides a hydrodynamic diameter, which includes any solvent layer associated with the particle, and the results can be influenced by the presence of agglomerates. While DLS is a powerful tool, for complex systems with bimodal or broad size distributions, it may be less effective at resolving distinct particle populations compared to other techniques like small-angle X-ray scattering (SAXS) or transmission electron microscopy (TEM). nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability and compositional changes of this compound upon heating. These methods provide valuable information about decomposition processes, phase transitions, and the presence of volatile components.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Compositional Changes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide a comprehensive thermal profile of a material. researcher.life TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material.

TGA curves for this compound materials can reveal several key features. An initial weight loss at lower temperatures (typically below 200°C) is often attributed to the removal of physically adsorbed and hydrated water. researchcommons.org Further weight loss at higher temperatures can correspond to the decomposition of the silicate structure or the loss of other volatile components. For example, in manganese-doped materials, TGA can help determine the water content. researchcommons.org In one study, the total water content in various doped manganese silicates ranged from 17.76% to 25.36%. researchcommons.org

DTA curves complement the TGA data by indicating whether the observed thermal events are endothermic (heat absorbing) or exothermic (heat releasing). cas.cz For instance, the dehydration process is typically endothermic. Phase transitions and crystallization events are also readily detected by DTA. Studies on manganese ores have used DTA to investigate thermal transformations, such as the formation of manganese and silicate compounds like tephroite at temperatures around 750-800°C. pyrometallurgy.co.za The combination of TGA and DTA is a powerful tool for assessing the thermal stability of this compound and understanding its behavior at elevated temperatures. rsc.orgresearchgate.net

Interactive Data Table: Thermal Decomposition Stages of a Manganese-Doped Strontium Tartrate Crystal (as an illustrative example of TGA/DTA application)

| Decomposition Stage | Temperature Range (°C) | Process |

| 1 | 73 - 190 | Dehydration |

| 2 | > 980 | Formation of stable oxide |

This data is illustrative of the type of information obtained from TGA/DTA and is based on a study of a related manganese-containing compound. smartsociety.org

Elemental and Compositional Analysis

Determining the elemental and compositional makeup of this compound is essential for both fundamental research and quality control. A variety of techniques are employed to ascertain both the bulk composition and the spatial distribution of elements within the material.

Elemental Analysis (e.g., XRF, ICP-MS) for Bulk and Doped Compositions

X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are two powerful techniques for the quantitative determination of the elemental composition of materials. gia.edu

XRF is a non-destructive technique that bombards a sample with high-energy X-rays, causing the elements within the sample to emit characteristic secondary X-rays. gia.edu The energy and intensity of these emitted X-rays are used to identify and quantify the elements present. XRF is well-suited for the analysis of major and some trace elements in silicate rocks and related materials. meiji.ac.jpresearchgate.net

ICP-MS is a highly sensitive destructive technique that can measure elements at trace and ultra-trace concentrations. mdpi.comjst.go.jp The sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the precise quantification of a wide range of elements, including those present in very small amounts, making it ideal for analyzing doped manganese silicates. frontiersin.org For example, ICP-MS has been used to determine the solidification ratio of manganese in doped cement clinkers, with results showing ratios between 82.04% and 87.43%. frontiersin.org

Interactive Data Table: Comparison of XRF and ICP-MS for Elemental Analysis

| Feature | X-ray Fluorescence (XRF) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

| Principle | Measures secondary X-rays emitted from a sample. | Measures ions separated by mass-to-charge ratio. |

| Detection Limits | ppm range | ppb to ppt (B1677978) range |

| Sample State | Solid or liquid | Typically liquid, can be solid with laser ablation |

| Destructive? | Generally non-destructive | Destructive |

| Application | Major and minor elements | Trace and ultra-trace elements |

Energy Dispersive X-ray Spectroscopy (EDS) for Local Compositional Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is typically coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). ucr.edunih.gov It allows for the elemental analysis of a very small, localized area of the sample. The focused electron beam of the microscope excites atoms in the sample, causing them to emit characteristic X-rays. ucr.edu An EDS detector collects these X-rays and generates a spectrum, where the peaks correspond to specific elements.

This technique is invaluable for creating elemental maps, which show the spatial distribution of different elements across the surface of the sample. mdpi.com In this compound research, EDS mapping can visualize the distribution of manganese, silicon, and oxygen, as well as any dopant elements. mdpi.comresearchgate.netthermofisher.com For example, in the study of manganese ore briquettes, EDS analysis confirmed the presence of manganese oxide particles and their distribution within the microstructure. tandfonline.com Similarly, in the analysis of manganese ore, EDS detected major elements like manganese, silicon, and iron, providing semi-quantitative compositional data. scirp.org The intensity of the color in an EDS map typically reflects the concentration of a given element. researchgate.net

Electron Microprobe Analysis (EMPA) for Mineral Chemistry

Electron Microprobe Analysis (EMPA), also known as electron probe microanalysis (EPMA), is a highly effective, non-destructive analytical technique used for determining the chemical composition of small volumes of solid materials. utexas.edumdpi.com In the study of manganese silicates, EMPA is indispensable for quantitative mineral chemistry, providing precise data on the elemental makeup of individual mineral grains at a micrometer scale. utexas.edusuntextreviews.org This technique uses a focused beam of high-energy electrons to bombard a specific point on a polished sample surface. mdpi.comup.ac.za The interaction between the electron beam and the sample generates characteristic X-rays, and the wavelengths and intensities of these X-rays are unique to the elements present and their concentrations. up.ac.za By comparing the intensity of a characteristic X-ray from an unknown sample with that from a known standard, the elemental composition can be accurately quantified. utexas.edu

The accuracy of EMPA is highly dependent on the analytical conditions and the use of appropriate standards. For the analysis of silicate minerals, typical instrumental conditions involve an accelerating voltage of 15 to 20 kV and a beam current of 10 to 20 nA. utexas.eduup.ac.zausf.edu To ensure precise and accurate data, the raw X-ray intensity measurements require corrections for matrix effects, commonly known as ZAF corrections (atomic number, absorption, and fluorescence). up.ac.za A critical aspect of quantitative analysis is the use of standards—materials of well-known, homogeneous composition. In the analysis of manganese-bearing silicates, natural minerals such as rhodonite are frequently used as the standard for manganese. utexas.edumdpi.comotago.ac.nz Other standards for elements commonly found in these minerals include diopside (B82245) for calcium, olivine (B12688019) for magnesium, and various synthetic oxides and silicates. utexas.eduotago.ac.nz

Detailed research findings from EMPA studies have been crucial in defining the compositional fields of various this compound minerals and understanding the extent of elemental substitution within their crystal structures. Analyses reveal that this compound minerals often form solid solutions with iron, magnesium, and calcium analogues. geoscienceworld.orgtandfonline.com EMPA is used to determine the precise ratios of these substituting cations, which is fundamental to correctly classifying the mineral and interpreting its petrogenesis. arizona.edu For instance, EMPA has been used to document the complete solid solution series between forsterite (Mg₂SiO₄) and tephroite (Mn₂SiO₄), identifying the full range of natural compositions and the minor but significant presence of elements like calcium and iron. geoscienceworld.org

Studies on this compound deposits worldwide rely on EMPA to characterize the mineral assemblages. For example, analyses of minerals from Broken Hill, Australia, have used EMPA to define the compositions of coexisting pyroxmangite, rhodonite, and bustamite, revealing low zinc content in contrast to some older, less precise analyses. tandfonline.com Similarly, EMPA of rhodonite from Roşia Montană, Romania, provided detailed quantitative data on its oxide composition, identifying minor amounts of calcium, iron, and magnesium. usf.edu Research on magnesian rhodonite from Balmat, New York, utilized EMPA to determine its unusual composition, which is exceptionally rich in magnesium and poor in iron, providing insights into its formation under specific metamorphic conditions. arizona.edu

The following tables present representative data from EMPA studies on various this compound minerals, illustrating the compositional variations observed in nature.

Table 1: Representative Electron Microprobe Analyses of Rhodonite

This table shows the chemical composition of rhodonite from different geological locations as determined by EMPA. The data is presented in weight percent (wt%) of the constituent oxides.

| Oxide | Rosia Montană, Romania usf.edu | Balmat, New York, USA arizona.edu | Broken Hill, Australia tandfonline.com |

| SiO₂ | 47.16 | 47.4 | 46.2 |

| MnO | 41.52 | 39.4 | 32.1 |

| FeO | 2.59 | 0.4 | 13.9 |

| MgO | 1.05 | 4.8 | 1.1 |

| CaO | 5.86 | 6.2 | 5.4 |

| ZnO | - | - | 0.3 |

| Al₂O₃ | 0.05 | - | - |

| Total | 98.23 | 98.2 | 99.0 |

Note: Dashes (-) indicate the element was not reported in the analysis.

Table 2: Electron Microprobe Analyses of the Forsterite-Tephroite Series

This table presents EMPA data for olivine group minerals spanning the forsterite-tephroite solid solution series. The compositions highlight the substitution between magnesium and manganese. Data is shown in weight percent (wt%).

| Oxide | Tephroite (Långban, Sweden) geoscienceworld.org | Manganoan Forsterite (Košice Meteorite) researchgate.net |

| SiO₂ | 30.07 | 40.85 |

| MnO | 64.91 | 0.55 |

| MgO | 2.68 | 41.25 |

| FeO | 1.07 | 17.35 |

| CaO | 0.77 | - |

| Total | 99.50 | 100.00 |

Note: Dashes (-) indicate the element was not reported in the analysis. The Košice meteorite olivine represents an intermediate member with a minor tephroite component.

Theoretical and Computational Investigations of Manganese Silicates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intrinsic properties of manganese silicates at the atomic level. This quantum mechanical-based modeling approach allows for the accurate prediction of electronic structures and the analysis of bonding characteristics, providing insights that are often difficult to obtain through experimental methods alone.

Prediction of Electronic Structure and Catalytic Overpotentials

DFT calculations have been instrumental in understanding the electronic structure of manganese silicates, which is crucial for applications such as catalysis. Studies have shown that for materials like higher manganese silicides (HMSs), specifically Mn4Si7, the electronic structure is sensitive to strain. arxiv.orgresearchgate.net Tensile strain tends to reduce the band gap, while compressive strain has a less significant effect. arxiv.orgresearchgate.net This tunability of the band gap through strain engineering has implications for thermoelectric properties. arxiv.orgresearchgate.net

In the context of catalysis, particularly for the oxygen evolution reaction (OER), DFT calculations have revealed that pristine manganese silicate (B1173343) exhibits excellent intrinsic catalytic activity. rsc.org The theoretical overpotential for OER on manganese silicate is comparable to that of other reported manganese oxide catalysts. rsc.orgresearchgate.net Furthermore, doping with elements like tungsten can enhance the apparent catalytic activity by exposing more active sites without compromising bulk conductivity. rsc.org DFT simulations also help in understanding the role of dopants in adjusting the valence states of manganese and enriching surface hydroxyl groups, which contributes to improved stability. rsc.org For instance, in iridium-doped manganese dioxide, DFT calculations have shown that the formation of a Mn–O–Ir coordination structure can optimize the adsorption strength of reaction intermediates, thereby boosting OER activity and stability. nih.gov

The accuracy of DFT in predicting electronic properties is, however, dependent on the chosen functional. For complex systems like lithium manganese oxides, standard approximations like the local density approximation (LDA) and generalized gradient approximation (GGA) may not be sufficient. aps.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have been shown to provide a more accurate description of the energetic, structural, electronic, and magnetic properties of these materials, in good agreement with experimental data. aps.org

Analysis of Bonding Characteristics and Valence States

DFT is a valuable tool for analyzing the intricate bonding environments and valence states of atoms within manganese silicates. In silicate melts containing manganese, Mn is typically considered a network modifier. mdpi.com DFT calculations, combined with spectroscopic techniques, can elucidate the coordination environment of manganese and other constituent atoms.

Studies on mixed-valence manganese complexes, which can serve as models for understanding manganese sites in biological and materials systems, have demonstrated that DFT calculations can provide reliable estimates for spectroscopic observables. acs.org Broken symmetry DFT calculations have been successfully used to match experimentally determined hyperfine tensors, providing detailed insights into the electronic structure. acs.org

Furthermore, DFT can be employed to analyze the nature of chemical bonds. For instance, in quaternary cyanamides containing manganese, DFT calculations have been used to determine Löwdin atomic charges and integrated crystal orbital bond indices (ICOBI), which characterize the ionic and covalent nature of the bonds. rsc.org These calculations can reveal the high-spin or low-spin state of manganese and how its coordination environment is affected by the presence of other elements. rsc.org In the study of cementitious materials like dicalcium silicate and tricalcium silicate, DFT-based Bader charge analysis has been used to understand the reactivity of different atoms by quantifying their valence electron distribution. ustb.edu.cn

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of manganese silicates, particularly in their molten state. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual particles, offering insights into structural arrangements and transport properties at various temperatures and pressures. tandfonline.comarxiv.org

Modeling of Melt Structures and Polymerization Degrees

MD simulations are extensively used to model the structure of this compound melts. These simulations can predict key structural features such as radial distribution functions, coordination numbers, and bond angle distributions. sciopen.com A crucial aspect of silicate melt structure is the degree of polymerization, which describes the connectivity of SiO4 tetrahedra and significantly influences macroscopic properties like viscosity. case.edu

In manganese-containing silicate melts, Mn cations act as network modifiers, breaking up the silicate network. mdpi.comtandfonline.com MD simulations can quantify this effect by analyzing the distribution of Qn species, where 'n' represents the number of bridging oxygens per SiO4 tetrahedron. For example, simulations of the MgO-SiO2 system show that as the concentration of the network modifier (MgO) increases, the proportion of highly polymerized species (like Q4 and Q3) decreases, while less polymerized species (Q0 and Q1) become more prevalent. sciopen.com This depolymerization leads to a decrease in viscosity. sciopen.com

Studies on Mg2SiO4 glass and melt have revealed a significant degree of polymerization, with the presence of multiple Qn species, which is a departure from the single Q(0) coordination in its crystalline form, forsterite. researchgate.net MD simulations, in conjunction with experimental techniques like NMR spectroscopy, help in quantifying the proportions of these different Qn species. researchgate.net

Prediction of Thermodynamic Behaviors under Extreme Conditions

MD simulations are particularly valuable for predicting the thermodynamic properties and behavior of manganese silicates under extreme conditions of high temperature and pressure, which are often challenging to access experimentally. tandfonline.comresearchgate.net These simulations can be used to calculate equations of state, heat capacities, and transport properties like viscosity and diffusivity. nih.govucsb.edu

For instance, first-principles MD simulations of basaltic melt have been used to study its viscosity at pressures and temperatures relevant to the Earth's mantle. nih.gov Such studies have shown that the viscosity of silicate melts can exhibit a complex dependence on pressure, initially decreasing before increasing at higher pressures. nih.gov Similarly, simulations of the MgO-SiO2 system have demonstrated that at high pressures (greater than 15 GPa), the transport properties of melts become less dependent on composition. case.edu

In the context of pyrometallurgical slags, MD simulations can provide insights into the diffusion of ions and the viscosity of different phases within the melt at high temperatures. tandfonline.comtandfonline.com This information is crucial for understanding and controlling processes like the recycling of elements from slags. mdpi.com Thermodynamic calculations based on MD simulation results can also predict the evolution of manganese oxidation states as a function of temperature and oxygen partial pressure. mdpi.com

Computational Approaches for Structure-Property Relationships

Understanding the relationship between the atomic-scale structure and the macroscopic properties of manganese silicates is of paramount importance for both materials science and earth sciences. hanyang.ac.kr Computational approaches, integrating techniques like DFT and MD with experimental data, provide a powerful framework for establishing these crucial structure-property relationships.